molecular formula C10H12ClNO2 B1586510 (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate CAS No. 283159-95-5

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate

Cat. No. B1586510
M. Wt: 213.66 g/mol
InChI Key: OWKAREWNOLQNOG-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate” is a chemical compound with the molecular formula C10H12ClNO2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate” can be represented by the InChI code: 1S/C10H12ClNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of “(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate” is 250.12200 . It is a solid at room temperature . The compound should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Corrosion Inhibition

A study on corrosion inhibition explored Schiff bases derived from L-Tryptophan for stainless steel protection in acidic environments. The Schiff bases demonstrated effective corrosion inhibition through adsorption that followed Langmuir's adsorption isotherm, suggesting potential applications in protecting metal surfaces against corrosion in industrial settings (Vikneshvaran & Velmathi, 2017).

Pharmaceutical Intermediates

Research on β-amino acids, widely used in drug research, has highlighted the importance of S-3-amino-3-phenylpropionic acid as a key intermediate. A study utilizing Methylobacterium oryzae for chiral catalysis demonstrated an efficient method for producing enantiopure compounds, indicating the potential for synthesizing pharmaceutical intermediates (Li et al., 2013).

Material Science

In the domain of materials science, a study on the thermal and dielectric properties of a new chiral polyimide synthesized from L-tryptophan-based diamine showcased the development of materials with low dielectric constants. Such materials are valuable for electronic applications due to their potential in reducing energy loss and improving the efficiency of electronic devices (Sadhasivam & Muthusamy, 2016).

Safety And Hazards

The safety data sheet for “(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate” indicates that it may cause skin and eye irritation . In case of accidental ingestion or inhalation, medical attention should be sought immediately . The compound should be handled with appropriate personal protective equipment, and any spills or leaks should be contained and cleaned up promptly to prevent environmental contamination .

properties

IUPAC Name

methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKAREWNOLQNOG-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368506
Record name Methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate

CAS RN

283159-95-5
Record name Methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared following the method for preparing Intermediate 6 except that 3-amino-3-(3,4-dimethoxy-phenyl)-propionic acid was substituted with 3-amino-3-(4-chlorophenyl)propionic acid. 1H NMR (CDCl3): δ 7.24-7.32 (m, 5H), 4.38 (t, 1H, J=5 Hz), 3.65 (s, 3H), 2.61 (d, 2H, J=5 Hz), 1.80 (s, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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